5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C14H23N3O2S |
|---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23N3O2S/c1-3-17-8-4-5-13(17)10-16-20(18,19)14-9-12(15)7-6-11(14)2/h6-7,9,13,16H,3-5,8,10,15H2,1-2H3 |
InChI Key |
XBKLKOJPFCOWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The synthesis of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide generally involves:
- Preparation of the sulfonamide backbone : Starting from 2-methylbenzenesulfonyl chloride or related derivatives.
- Introduction of the amino group at the 5-position : Via nucleophilic substitution or amination reactions.
- Attachment of the (1-ethylpyrrolidin-2-yl)methyl group : Through reductive amination or alkylation of the amino group with suitable intermediates.
Preparation of the 2-Methylbenzenesulfonamide Core
The initial step involves synthesizing 2-methylbenzenesulfonamide, which can be achieved via sulfonation of o-toluidine derivatives or direct reaction of 2-methylbenzenesulfonyl chloride with ammonia or primary amines.
- Reaction of 2-methylbenzenesulfonyl chloride with ammonia in an aqueous or organic solvent (e.g., dichloromethane) under controlled temperature conditions to yield 2-methylbenzenesulfonamide.
| Parameter | Details |
|---|---|
| Reactants | 2-methylbenzenesulfonyl chloride + ammonia |
| Solvent | Dichloromethane or ethanol |
| Temperature | 0°C to room temperature |
| Duration | 2-4 hours |
Selective Amination at the 5-Position
The amino group at the 5-position of the aromatic ring is introduced via electrophilic substitution or via direct amination of the methyl group, followed by oxidation or substitution.
- Nitration followed by reduction : Nitrate the methyl group to form a methyl nitro derivative, then reduce to amine.
- Direct amination : Using reagents like ammonia or amines under catalytic conditions.
Data from patents and literature :
- Patent WO 2015/068175 describes a process involving methylation and subsequent amination steps, emphasizing the importance of controlling impurities through specific reaction conditions.
Introduction of the (1-Ethylpyrrolidin-2-yl)methyl Group
The key step involves attaching the (1-ethylpyrrolidin-2-yl)methyl moiety to the amino group on the aromatic ring, typically via reductive amination:
- Preparation of (1-ethylpyrrolidin-2-yl)methyl aldehyde or ketone : Synthesized through alkylation of pyrrolidine derivatives.
- Reductive amination : The amino group reacts with the aldehyde/ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Example procedure from patent literature:
- Dissolve the aromatic amino compound in a suitable solvent (e.g., methanol or ethanol).
- Add the aldehyde derivative of (1-ethylpyrrolidin-2-yl)methyl.
- Add a catalytic amount of acetic acid or formic acid.
- Stir at room temperature or slightly elevated temperature for several hours.
- Purify via crystallization or chromatography.
Purification and Final Processing
The final compound is purified through crystallization, solvent removal, and possibly recrystallization to achieve high purity. Techniques such as:
- Solvent precipitation (e.g., in cold ethanol or n-propanol),
- Filtration ,
- Drying under vacuum ,
are employed to isolate the pure compound.
Representative Data and Process Parameters
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Sulfonamide formation | 2-methylbenzenesulfonyl chloride + ammonia | Dichloromethane | 0°C to RT | 2-4 hrs | Controlled addition to minimize impurities |
| Amination at 5-position | Nitration + reduction or direct amination | Acetone, ethanol | 0°C to RT | 4-6 hrs | Selectivity critical to avoid poly-aminated byproducts |
| Attachment of (1-ethylpyrrolidin-2-yl)methyl | Reductive amination | Methanol or ethanol | RT to 40°C | 12-24 hrs | Use of sodium triacetoxyborohydride preferred for selectivity |
Data Tables and Process Optimization
| Parameter | Optimal Range | Impact |
|---|---|---|
| pH | 4.5 - 5.5 | Ensures selectivity in reductive amination |
| Temperature | 20°C - 40°C | Balances reaction rate and impurity formation |
| Reaction Time | 12-24 hours | Complete conversion with minimal side products |
| Purity | > 99% | Achieved via recrystallization and chromatography |
Notes on Impurity Control and Quality Assurance
- Use of specific particle size distributions of bases like potassium carbonate and sodium bicarbonate during methylation and amination steps reduces impurity formation, as detailed in patent WO 2015/068175.
- Controlled addition rates and temperature management are critical to minimize by-product formation.
- Purification steps such as recrystallization from ethanol or n-propanol are essential for achieving pharmaceutical-grade purity.
Summary of Literature and Patent Sources
- Patent WO 2015/068175 : Describes an improved process emphasizing impurity minimization through specific reaction conditions and reagent specifications.
- Patent US 10730859 : Details the synthesis of related compounds, including methylation and condensation steps involving similar intermediates.
- Chemical databases and literature : Confirm the feasibility of reductive amination and sulfonamide formation as core steps.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Substituents on Benzene Ring | Side Chain Structure | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide | 5-amino, 2-methyl | (1-Ethylpyrrolidin-2-yl)methyl | ~384.5 g/mol† | Sulfonamide, pyrrolidine |
| Sulpiride (5-(Aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide) | 5-sulfamoyl, 2-methoxy | (1-Ethylpyrrolidin-2-yl)methyl | 341.4 g/mol | Benzamide, methoxy, sulfonamide |
| Amisulpride (4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide) | 4-amino, 5-ethylsulfonyl, 2-methoxy | (1-Ethylpyrrolidin-2-yl)methyl | 369.5 g/mol | Ethylsulfonyl, benzamide |
| Eticlopride (3-Chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide) | 3-chloro, 5-ethyl, 6-hydroxy, 2-methoxy | (1-Ethylpyrrolidin-2-yl)methyl | 411.9 g/mol | Chloro, hydroxy, ethyl |
| AZD9668 (Non-antipsychotic HNE inhibitor) | 5-(methanesulfonyl)pyridin-2-yl | Complex heterocyclic substituents | 522.5 g/mol | Methanesulfonyl, pyridine |
Key Observations :
- Sulpiride vs. Target Compound: The target compound replaces sulpiride’s 2-methoxy group with a 2-methyl group and substitutes the 5-sulfamoyl with a 5-amino group.
- Amisulpride vs. Target Compound: Amisulpride has a 5-ethylsulfonyl group instead of the 5-amino group, enhancing electron-withdrawing effects and metabolic stability .
- Eticlopride : Features chloro and hydroxy groups, increasing polarity and D2 receptor affinity compared to the target compound .
Pharmacological Activity
Mechanistic Insights :
- The 5-amino group in the target compound may reduce D2 receptor antagonism compared to sulpiride’s 5-sulfamoyl group, which directly interacts with receptor residues .
- The chiral pyrrolidine side chain (common in sulpiride and amisulpride) is critical for crossing the blood-brain barrier .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | logP‡ | Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| 5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide | 0.9† | ~0.5 (predicted) | 2/7 |
| Sulpiride | 1.2 | 0.1 (aqueous) | 3/6 |
| Amisulpride | 1.5 | 0.3 (aqueous) | 3/7 |
| Eticlopride | 2.1 | <0.1 (aqueous) | 2/6 |
‡logP values from XlogP3 ().
Key Trends :
- Lower logP in the target compound compared to amisulpride suggests improved aqueous solubility, which may enhance bioavailability.
- Reduced hydrogen-bond acceptors (7 vs. 6 in sulpiride) could limit protein binding .
Biological Activity
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide, also known by its chemical formula , is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 297.42 g/mol
- CAS Number : 923205-45-2
The compound exhibits several mechanisms that contribute to its biological activity, particularly in the context of enzyme inhibition and cellular signaling pathways. Notably, it has been investigated for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin to ceramide. This pathway is crucial in various cellular processes, including apoptosis and inflammation.
Inhibition of nSMase2
Research indicates that nSMase2 plays a significant role in the progression of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of this enzyme can reduce the production of ceramide and modulate exosome release, which is implicated in neuronal communication and pathology. A study demonstrated that derivatives similar to 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide showed potent inhibition of nSMase2 with IC50 values in the nanomolar range, suggesting strong potential for therapeutic applications in neurodegeneration .
Antitumor Activity
Several studies have highlighted the antitumor properties of sulfonamide derivatives, including the compound . These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, primarily through the inhibition of bacterial folate synthesis. The specific compound's efficacy against various bacterial strains has been documented, showing significant inhibition at low concentrations .
Case Studies and Research Findings
- Neurodegenerative Disease Models :
- Anticancer Studies :
- Antimicrobial Efficacy :
Summary Table of Biological Activities
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Optimize solvent polarity to prevent decomposition of the pyrrolidine moiety .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the ethylpyrrolidine moiety (δ 1.2–1.4 ppm for CH3, δ 2.5–3.5 ppm for pyrrolidine protons) and sulfonamide NH (δ 5.5–6.5 ppm, broad) .
- ¹³C NMR : Identify quaternary carbons in the benzene ring (δ 120–140 ppm) and sulfonamide sulfur (δ ~55 ppm) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C15H24N3O2S: 310.1584) .
X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic space group P21/c, Z = 4) .
Data Interpretation Tip : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational modes to detect conformational anomalies .
Advanced: How can structural contradictions in crystallographic data across sulfonamide derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Polymorphism : Screen crystallization conditions (e.g., solvent: DMF vs. ethanol) to isolate stable polymorphs .
- Conformational Flexibility : Perform variable-temperature XRD (100–300 K) to map rotational barriers of the ethylpyrrolidine group .
- Hydrogen Bonding Networks : Analyze packing diagrams (e.g., C=O⋯H-N interactions) using Mercury software to identify stabilizing interactions .
Case Study : In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, chloro substitution disrupts π-stacking, altering unit cell parameters vs. methoxy analogs .
Advanced: How to design bioactivity assays for evaluating this compound’s pharmacological potential?
Methodological Answer:
Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, bacterial dihydropteroate synthase) based on structural homology .
In Vitro Assays :
- Enzyme Inhibition : Measure IC50 using fluorescence-based assays (e.g., 4-methylumbelliferyl acetate hydrolysis for esterase activity) .
- Antimicrobial Testing : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
Computational Docking : Use AutoDock Vina to predict binding modes; validate with MD simulations (GROMACS) to assess stability .
Pitfall Avoidance : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and account for solvent effects (DMSO <1% v/v) .
Advanced: What strategies mitigate discrepancies in reported biological activity data?
Methodological Answer:
Structural Validation : Re-synthesize disputed compounds using published protocols and verify purity (>95% via HPLC) .
SAR Analysis : Systematically vary substituents (e.g., ethylpyrrolidine → piperidine) to isolate pharmacophore contributions .
Meta-Analysis : Pool data from multiple studies (e.g., IC50, MIC) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell line) .
Example : In sulfonamide antimicrobial studies, discrepancies in MIC values may arise from differences in bacterial strain virulence or culture media .
Advanced: How does computational modeling enhance understanding of this compound’s reactivity?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfonamide sulfur) .
Reactivity Pathways : Simulate nucleophilic attack (e.g., hydrolysis) using Gaussian09 to identify transition states and activation energies .
Solvent Effects : Apply PCM models to compare reaction kinetics in polar (water) vs. nonpolar (toluene) solvents .
Validation : Cross-check computed NMR shifts with experimental data (RMSD <0.1 ppm for ¹H) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
